molecular formula C26H26BrN3O4 B227214 4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione

4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione

Cat. No. B227214
M. Wt: 524.4 g/mol
InChI Key: SXPYDLRCDCBXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione, commonly known as BDMPEP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BDMPEP is a piperazine derivative that belongs to the class of designer drugs, which are synthetic compounds that mimic the effects of illicit drugs. The purpose of

Mechanism of Action

The exact mechanism of action of BDMPEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. BDMPEP has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to inhibit the activity of the glycine transporter 1 (GlyT1), which regulates the availability of glycine, an important co-agonist of the NMDA receptor.
Biochemical and Physiological Effects
BDMPEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress and inflammation, and the improvement of cognitive function and memory. BDMPEP has been shown to increase the levels of glutamate and glycine in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory processes. BDMPEP has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain, which are involved in neurodegenerative processes.

Advantages and Limitations for Lab Experiments

BDMPEP has several advantages for lab experiments, including its stability, solubility, and selectivity for the NMDA receptor and GlyT1. BDMPEP is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of BDMPEP is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.

Future Directions

There are several future directions for research on BDMPEP, including the investigation of its therapeutic potential in other neurological disorders, such as depression and anxiety. Further studies are also needed to elucidate the precise mechanism of action of BDMPEP and its effects on other neurotransmitter systems. Additionally, the development of more selective and less toxic analogs of BDMPEP could lead to the discovery of new therapeutic compounds for the treatment of neurological disorders.

Synthesis Methods

BDMPEP can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethoxybenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 4-bromoaniline with 4-dimethylaminobenzaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. Both methods result in the formation of BDMPEP as a white crystalline powder.

Scientific Research Applications

BDMPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BDMPEP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDMPEP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C26H26BrN3O4

Molecular Weight

524.4 g/mol

IUPAC Name

4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]piperazine-2,5-dione

InChI

InChI=1S/C26H26BrN3O4/c1-28(2)19-9-5-17(6-10-19)25-26(32)29(22-15-21(33-3)13-14-23(22)34-4)16-24(31)30(25)20-11-7-18(27)8-12-20/h5-15,25H,16H2,1-4H3

InChI Key

SXPYDLRCDCBXDU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.